Cas no 2680671-89-8 (2-methyl-3-2,2,2-trifluoro-N-(3-methylbutan-2-yl)acetamidobenzoic acid)

2-Methyl-3-[2,2,2-trifluoro-N-(3-methylbutan-2-yl)acetamido]benzoic acid is a fluorinated benzoic acid derivative characterized by its trifluoroacetamide and branched alkyl substituents. The compound's structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl group. The presence of the 3-methylbutan-2-yl moiety further influences steric and electronic effects, potentially improving selectivity in interactions with biological targets. This molecule is of interest in medicinal chemistry and agrochemical research, where its functional groups may contribute to binding affinity or resistance to degradation. Its synthesis and applications are typically explored in specialized organic and pharmaceutical contexts.
2-methyl-3-2,2,2-trifluoro-N-(3-methylbutan-2-yl)acetamidobenzoic acid structure
2680671-89-8 structure
Product Name:2-methyl-3-2,2,2-trifluoro-N-(3-methylbutan-2-yl)acetamidobenzoic acid
CAS No:2680671-89-8
MF:C15H18F3NO3
MW:317.303534984589
CID:5632308
PubChem ID:165922104
Update Time:2025-05-27

2-methyl-3-2,2,2-trifluoro-N-(3-methylbutan-2-yl)acetamidobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2680671-89-8
    • EN300-28293365
    • 2-methyl-3-[2,2,2-trifluoro-N-(3-methylbutan-2-yl)acetamido]benzoic acid
    • 2-methyl-3-2,2,2-trifluoro-N-(3-methylbutan-2-yl)acetamidobenzoic acid
    • Inchi: 1S/C15H18F3NO3/c1-8(2)10(4)19(14(22)15(16,17)18)12-7-5-6-11(9(12)3)13(20)21/h5-8,10H,1-4H3,(H,20,21)
    • InChI Key: MSFFIPNNQVPVLA-UHFFFAOYSA-N
    • SMILES: FC(C(N(C1C=CC=C(C(=O)O)C=1C)C(C)C(C)C)=O)(F)F

Computed Properties

  • Exact Mass: 317.12387792g/mol
  • Monoisotopic Mass: 317.12387792g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 57.6Ų

2-methyl-3-2,2,2-trifluoro-N-(3-methylbutan-2-yl)acetamidobenzoic acid Pricemore >>

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Additional information on 2-methyl-3-2,2,2-trifluoro-N-(3-methylbutan-2-yl)acetamidobenzoic acid

Comprehensive Overview of 2-methyl-3-[2,2,2-trifluoro-N-(3-methylbutan-2-yl)acetamido]benzoic acid (CAS No. 2680671-89-8)

2-methyl-3-[2,2,2-trifluoro-N-(3-methylbutan-2-yl)acetamido]benzoic acid (CAS No. 2680671-89-8) is a fluorinated benzoic acid derivative with significant potential in pharmaceutical and agrochemical research. This compound features a unique trifluoroacetamido group attached to a 3-methylbutan-2-yl moiety, enhancing its bioactivity and metabolic stability. Researchers are increasingly interested in its applications due to the growing demand for fluorinated compounds in drug discovery, driven by their ability to improve pharmacokinetic properties.

The structural complexity of 2-methyl-3-[2,2,2-trifluoro-N-(3-methylbutan-2-yl)acetamido]benzoic acid makes it a valuable intermediate in synthesizing small-molecule therapeutics. Its trifluoromethyl group is particularly noteworthy, as it often enhances lipophilicity and membrane permeability—key factors in optimizing drug candidates. Recent studies highlight its relevance in targeting enzyme inhibition and receptor modulation, aligning with trends in precision medicine and personalized therapies.

In agrochemical applications, this compound’s fluorinated backbone contributes to its stability against environmental degradation, a critical feature for sustainable crop protection. With the rise of green chemistry initiatives, researchers are exploring its potential as a low-toxicity alternative to traditional pesticides. The 3-methylbutan-2-yl side chain may also influence its binding affinity to biological targets, offering avenues for novel herbicide development.

From a synthetic chemistry perspective, the CAS No. 2680671-89-8 compound exemplifies advancements in amide bond formation and fluorination techniques. Its synthesis often involves palladium-catalyzed couplings or microwave-assisted reactions, reflecting modern trends toward efficient, scalable methodologies. These innovations address industry demands for cost-effective and environmentally friendly production processes.

The compound’s nomenclature—2-methyl-3-[2,2,2-trifluoro-N-(3-methylbutan-2-yl)acetamido]benzoic acid—may appear daunting, but its systematic name provides precise insights into its molecular architecture. Breaking it down: the "2-methylbenzoic acid" core is modified at the 3-position by a trifluoroacetamido group linked to a branched 3-methylbutan-2-yl chain. Such detailed naming conventions are essential for accurate database searches and patent filings, especially in competitive fields like intellectual property (IP) protection for novel chemicals.

Emerging discussions in scientific forums often link fluorinated compounds like this one to breakthroughs in COVID-19 therapeutics and anticancer agents. While direct applications of CAS No. 2680671-89-8 in these areas are still under investigation, its structural motifs resemble those in FDA-approved drugs, fueling speculation about its versatility. Additionally, its potential role in proteolysis-targeting chimeras (PROTACs)—a hot topic in drug development—warrants further exploration.

Analytical characterization of 2-methyl-3-[2,2,2-trifluoro-N-(3-methylbutan-2-yl)acetamido]benzoic acid typically employs techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and HPLC purity analysis. These methods ensure batch consistency, a priority for regulatory compliance in pharmaceutical manufacturing. The compound’s logP and pKa values are also critical for predicting its behavior in biological systems, data highly sought after in ADME (Absorption, Distribution, Metabolism, Excretion) studies.

In summary, 2-methyl-3-[2,2,2-trifluoro-N-(3-methylbutan-2-yl)acetamido]benzoic acid represents a convergence of synthetic innovation and biological relevance. Its CAS No. 2680671-89-8 serves as a gateway for researchers exploring fluorinated scaffolds in life sciences. As industries prioritize sustainable chemistry and targeted therapies, this compound’s multifaceted applications position it as a molecule to watch in coming years.

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